Pyrazole-4-carboxylic acid, 5-(N,N-dimethylformimidoyl)-1-phenyl-, ethyl ester, hydrochloride
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Overview
Description
Pyrazole-4-carboxylic acid, 5-(N,N-dimethylformimidoyl)-1-phenyl-, ethyl ester, hydrochloride is a synthetic organic compound It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole-4-carboxylic acid, 5-(N,N-dimethylformimidoyl)-1-phenyl-, ethyl ester, hydrochloride typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or its derivatives.
Dimethylformimidoyl Substitution: The N,N-dimethylformimidoyl group is introduced through a formylation reaction using dimethylformamide and a suitable formylating agent.
Esterification: The ethyl ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Pyrazole-4-carboxylic acid, 5-(N,N-dimethylformimidoyl)-1-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to the pyrazole ring.
Formimidoyl-substituted compounds: Compounds with formimidoyl groups attached to various core structures.
Uniqueness
Pyrazole-4-carboxylic acid, 5-(N,N-dimethylformimidoyl)-1-phenyl-, ethyl ester, hydrochloride is unique due to the combination of its pyrazole core, carboxylic acid group, dimethylformimidoyl substitution, and ethyl ester functionality. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
102129-13-5 |
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Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
ethyl 5-[(dimethylamino)methyl]-1-phenylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-4-20-15(19)13-10-16-18(14(13)11-17(2)3)12-8-6-5-7-9-12;/h5-10H,4,11H2,1-3H3;1H |
InChI Key |
DCJQMOZWVYJTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)CN(C)C.Cl |
Origin of Product |
United States |
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